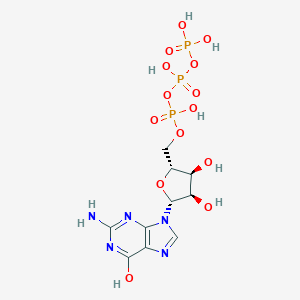

GUANOSINE TRIPHOSPHATE

Description

Guanosine-5'-triphosphate is a natural product found in Helianthus tuberosus, Lumbricus terrestris, and Homo sapiens with data available.

Guanosine Triphosphate is a purine nucleotide triphosphate comprised of a guanine and a triphosphate moiety bound to a ribose moiety at its 1' and 5' sites, respectively. This compound (GTP) can be utilized as a substrate for nucleic acid (DNA and RNA) synthesis, as an energy source for protein synthesis and gluconeogenesis, and as a signaling molecule.

Guanosine 5'-(tetrahydrogen triphosphate). A guanine nucleotide containing three phosphate groups esterified to the sugar moiety.

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMLYUALXHKNFT-UUOKFMHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235328 | |

| Record name | Guanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-01-1, 36051-31-7, 56001-37-7 | |

| Record name | GTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01WV7J708X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Guanosine Triphosphate in Biological Systems: Fundamental Roles and Significance

Overview of Guanosine (B1672433) Triphosphate as a Central Regulatory Nucleotide

Guanosine triphosphate is composed of the nitrogenous base guanine (B1146940) linked to a ribose sugar, which in turn is bonded to three phosphate (B84403) groups. biologyonline.com It is this triphosphate tail that stores significant chemical energy, released upon hydrolysis of the high-energy phosphoanhydride bonds. biologyonline.comlaboratorynotes.com However, the significance of GTP extends far beyond its energetic capacity. It acts as a crucial molecular switch, primarily through its interaction with a large and diverse family of enzymes known as GTPases. wikipedia.orgwikipedia.org

These GTP-binding proteins cycle between an active "on" state when bound to GTP and an inactive "off" state when bound to guanosine diphosphate (B83284) (GDP), the product of GTP hydrolysis. wikipedia.orgwikipedia.org This cyclical binding and hydrolysis of GTP allows for the precise temporal and spatial control of a multitude of cellular processes. The regulation of this switch is tightly controlled by two main classes of regulatory proteins: Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, thereby activating the G-protein, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of the G-protein, leading to its inactivation. ontosight.aijove.com This elegant mechanism positions GTP as a central hub for cellular signaling and regulation.

Multifaceted Involvement of this compound in Cellular Homeostasis

The regulatory capacity of this compound (GTP) is integral to maintaining the stable internal environment of the cell, a state known as cellular homeostasis. ontosight.ainih.gov Its influence is woven into the fabric of numerous essential cellular activities, from the transfer of energy in specific metabolic pathways to the intricate processes of signal transduction, protein synthesis, and the dynamic architecture of the cytoskeleton.

Key Roles of GTP in Cellular Processes

| Cellular Process | Specific Function of GTP | Significance for Homeostasis |

| Energy Transfer | Serves as an energy source in specific metabolic reactions like gluconeogenesis and the citric acid cycle. wikipedia.orgyoutube.comlibretexts.org | Provides the necessary energy for the synthesis of glucose and other essential metabolic intermediates, ensuring a stable supply of cellular fuel. |

| Signal Transduction | Acts as a molecular switch for G-proteins, which transmit signals from extracellular stimuli to the cell's interior. laboratorynotes.comwikipedia.org | Enables cells to respond and adapt to changes in their environment, crucial for processes like hormone signaling and sensory perception. laboratorynotes.com |

| Protein Synthesis | Provides the energy for the initiation and elongation phases of translation, facilitating the binding of tRNA to the ribosome and the translocation of the ribosome along the mRNA. youtube.comquora.comquicktakes.io | Ensures the accurate and efficient production of proteins, which are the primary functional molecules of the cell, essential for all cellular structures and functions. |

| Microtubule Dynamics | GTP-bound tubulin polymerizes to form microtubules. Hydrolysis of GTP to GDP within the microtubule lattice leads to destabilization and depolymerization. laboratorynotes.comyoutube.com | Regulates the dynamic instability of microtubules, which is critical for cell division, intracellular transport, and the maintenance of cell shape and polarity. mpi-cbg.de |

GTP as an Energy Source

While ATP is the primary energy currency of the cell, GTP serves as a crucial energy source in specific, vital metabolic pathways. wikipedia.orglibretexts.org For instance, during gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, the conversion of oxaloacetate to phosphoenolpyruvate (B93156) is powered by the hydrolysis of GTP. Furthermore, in the citric acid cycle, one molecule of GTP is directly generated from succinyl-CoA. biologyonline.com This GTP can then be readily converted to ATP by the enzyme nucleoside-diphosphate kinase, or used directly in other energy-requiring processes. biologyonline.com This role highlights the specialization and compartmentalization of energy metabolism within the cell.

GTP in Microtubule Polymerization

The cytoskeleton, a dynamic network of protein filaments, provides structural support to the cell, facilitates intracellular transport, and is essential for cell division. Microtubules are a key component of the cytoskeleton, and their assembly and disassembly are tightly regulated by GTP. Tubulin, the protein subunit of microtubules, binds to GTP. youtube.com GTP-bound tubulin dimers readily polymerize to form the growing end of a microtubule. mpi-cbg.de Following incorporation into the microtubule lattice, the GTP is hydrolyzed to GDP. mpi-cbg.deannualreviews.org This GTP hydrolysis is not required for the polymerization itself but is crucial for the dynamic instability of microtubules, a process characterized by alternating phases of growth and rapid shrinkage. molbiolcell.orgnih.gov This dynamic behavior, powered by GTP, allows the cell to rapidly reorganize its microtubular network, a process fundamental to events like the formation of the mitotic spindle during cell division. mpi-cbg.de

GTP in Protein Synthesis

The synthesis of proteins, or translation, is a highly energy-demanding process that is critically dependent on GTP. quora.comarxiv.org GTP hydrolysis provides the energy for two key steps in the elongation phase of translation. quicktakes.io First, the binding of the correct aminoacyl-tRNA to the A-site of the ribosome is facilitated by an elongation factor (EF-Tu in bacteria, eEF-1α in eukaryotes) that is active when bound to GTP. arxiv.org The subsequent hydrolysis of GTP to GDP ensures the irreversible and accurate delivery of the amino acid. Second, the translocation of the ribosome along the mRNA molecule, moving the peptidyl-tRNA from the A-site to the P-site, is catalyzed by another elongation factor (EF-G in bacteria, eEF-2 in eukaryotes) and is also powered by GTP hydrolysis. arxiv.org This ensures the processivity and fidelity of protein synthesis, which is paramount for cellular function. quicktakes.io

GTP in G-protein Signaling

Perhaps the most extensive regulatory role of GTP is in signal transduction pathways mediated by G-proteins. wikipedia.org G-proteins act as molecular switches that connect cell surface receptors to intracellular effector proteins. wikipedia.orgwikipedia.org These pathways are involved in sensing a vast array of external signals, including hormones, neurotransmitters, and sensory stimuli. wikipedia.org

There are two main classes of G-proteins: heterotrimeric G-proteins and small monomeric GTPases. wikipedia.org Heterotrimeric G-proteins are composed of three subunits (α, β, and γ) and are typically activated by G-protein-coupled receptors (GPCRs). wikipedia.org Upon receptor activation, the Gα subunit releases its bound GDP and binds GTP, causing it to dissociate from the βγ dimer. wikipedia.org Both the GTP-bound Gα subunit and the Gβγ dimer can then interact with and regulate the activity of downstream effector enzymes or ion channels, propagating the signal within the cell. wikipedia.org The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes the bound GTP to GDP, leading to the re-association of the heterotrimer and termination of the signal. wikipedia.org

Small GTPases, such as those of the Ras, Rho, and Rab families, function as monomers and are involved in regulating a wide variety of cellular processes, including cell growth, differentiation, cytoskeletal organization, and vesicular transport. thermofisher.com Similar to their heterotrimeric counterparts, their activity is controlled by the cycle of GTP binding and hydrolysis, regulated by GEFs and GAPs. ontosight.ai The dysregulation of G-protein signaling pathways is implicated in numerous diseases, underscoring the critical importance of GTP in maintaining cellular health.

Guanosine Triphosphate Metabolism: Biosynthesis, Catabolism, and Regulatory Mechanisms

Guanosine (B1672433) Triphosphate Biosynthesis Pathways

The production of GTP in cells occurs through two primary pathways: the de novo synthesis pathway, which builds the purine (B94841) ring from simple precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.

De Novo Purine Nucleotide Synthesis Leading to Guanosine Triphosphate

The de novo synthesis of purine nucleotides is an evolutionarily conserved and energy-intensive process that assembles the purine ring structure on a ribose-5-phosphate (B1218738) scaffold. microbenotes.com This pathway ultimately yields inosine (B1671953) monophosphate (IMP), a common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). microbenotes.comyoutube.com

The de novo synthesis of purines commences with ribose-5-phosphate (R5P), a product of the pentose (B10789219) phosphate (B84403) pathway. microbenotes.compixorize.com R5P is converted to its activated form, 5-phosphoribosyl-1-pyrophosphate (PRPP), by the enzyme PRPP synthetase. microbenotes.comlibretexts.org The committed step in purine biosynthesis is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase. microbenotes.com This initial reaction is a key regulatory point in the pathway. Following this, a series of nine enzymatic reactions, utilizing substrates such as glycine (B1666218), glutamine, aspartate, and one-carbon units from tetrahydrofolate, lead to the formation of the first purine nucleotide, inosine monophosphate (IMP). microbenotes.comyoutube.comlibretexts.org

Inosine monophosphate (IMP) stands at a critical branch point in purine metabolism, from which the synthesis of either AMP or GMP can proceed. microbenotes.comyoutube.com The pathway toward guanine (B1146940) nucleotides begins with the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). This reaction is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). pixorize.comnih.gov The conversion of IMP to XMP is the first committed and rate-limiting step in the de novo biosynthesis of GTP. nih.govelifesciences.org IMPDH utilizes NAD+ as a cofactor to carry out the dehydrogenation of IMP. nih.gov The activity of IMPDH is a critical determinant of the intracellular guanine nucleotide pool and is subject to complex allosteric regulation. nih.govnih.gov

Following the formation of XMP, the final step in the synthesis of GMP is catalyzed by GMP synthase (GMPS). nih.govbiorxiv.org This enzyme facilitates the amination of XMP to GMP, a reaction that requires ATP and utilizes glutamine as the amino group donor. nih.govbiorxiv.orgwikipedia.org GMP synthase is a member of the glutamine amidotransferase family of enzymes and possesses two distinct catalytic domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to generate ammonia (B1221849), and a synthetase domain that incorporates the ammonia into XMP to form GMP. nih.govbiorxiv.orgebi.ac.uk

Once GMP is synthesized, it undergoes two sequential phosphorylation steps to become the biologically active GTP. The first phosphorylation, converting GMP to guanosine diphosphate (B83284) (GDP), is catalyzed by guanylate kinase (GUK). wikipedia.orgnih.gov The second phosphorylation, from GDP to GTP, is carried out by nucleoside diphosphate kinases (NDPKs), also known as the NME family of proteins. nih.gov These enzymes facilitate the transfer of a phosphate group from ATP to GDP. wikipedia.orgnih.gov

The enzymatic machinery responsible for the conversion of IMP to GTP is highly regulated to maintain a balanced pool of purine nucleotides.

| Enzyme | Gene (Human) | Function | Substrates | Products | Regulation |

| IMPDH | IMPDH1, IMPDH2 | Catalyzes the rate-limiting step in GTP biosynthesis. | Inosine Monophosphate (IMP), NAD+ | Xanthosine Monophosphate (XMP), NADH | Allosterically inhibited by GTP and activated by ATP. nih.govnih.govresearchgate.net |

| GMPS | GMPS | Catalyzes the final step in GMP synthesis. | Xanthosine Monophosphate (XMP), ATP, Glutamine | Guanosine Monophosphate (GMP), AMP, Glutamate | Subject to feedback inhibition by its product, GMP. libretexts.org |

| GUK | GUK1 | Phosphorylates GMP to GDP. | Guanosine Monophosphate (GMP), ATP | Guanosine Diphosphate (GDP), ADP | Activity is influenced by substrate availability. wikipedia.orgnih.gov |

| NME Family | NME1, NME2, etc. | Phosphorylates GDP to GTP. | Guanosine Diphosphate (GDP), ATP | This compound (GTP), ADP | Regulates the availability of GTP for various cellular processes. nih.govnih.gov |

Guanosine Nucleotide Salvage Pathways

In addition to the de novo pathway, cells can synthesize guanine nucleotides through a more energy-efficient salvage pathway. nih.gov This pathway recycles purine bases and nucleosides that are released from the breakdown of nucleic acids. libretexts.orgfiveable.me The key enzyme in the guanine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). libretexts.orgdavuniversity.org HGPRT catalyzes the conversion of guanine directly to GMP by transferring a ribose-5-phosphate group from PRPP. davuniversity.org Similarly, hypoxanthine (B114508) can be salvaged to form IMP, which can then enter the de novo pathway for conversion to GMP. microbenotes.com The salvage pathway is crucial for maintaining nucleotide pools in certain tissues and under conditions where de novo synthesis is limited. nih.gov

Recycling of Guanosine and Guanine Species

The salvage pathway for GTP biosynthesis begins with the recycling of guanosine and the purine base guanine. These molecules, which can be derived from the diet or the breakdown of nucleic acids, are converted back into nucleotide form, thereby conserving cellular energy that would otherwise be expended on de novo synthesis. researchgate.net This recycling mechanism is particularly vital in tissues that have a limited capacity for de novo purine synthesis. nih.gov The pathway effectively reintroduces these purine derivatives into the cellular nucleotide pool for subsequent conversion to GTP.

Enzymatic Components: Purine Nucleoside Phosphorylase, Hypoxanthine Phosphoribosyltransferase

Two key enzymes are central to the initial steps of the guanine salvage pathway: Purine Nucleoside Phosphorylase (PNP) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

Purine Nucleoside Phosphorylase (PNP) catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in guanosine. This reaction yields guanine and ribose-1-phosphate. researchgate.net

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a crucial enzyme that then converts the free guanine base into guanosine monophosphate (GMP). nih.gov It accomplishes this by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine. nih.gov The resulting GMP can then be sequentially phosphorylated to guanosine diphosphate (GDP) and finally to this compound (GTP) by specific kinases, thus completing the salvage process. duke.edu

This compound Catabolism and Degradation Pathways

The breakdown of GTP is a stepwise process that ensures the recycling of its components and the removal of excess purines. This catabolic cascade involves a series of enzymatic reactions that sequentially remove phosphate groups and modify the guanine base.

Sequential Hydrolysis of this compound to Guanosine Diphosphate and Guanosine Monophosphate

The initial steps in GTP catabolism involve the sequential hydrolysis of its phosphoanhydride bonds. GTP is first converted to guanosine diphosphate (GDP) with the release of inorganic phosphate (Pi). Subsequently, GDP is hydrolyzed to guanosine monophosphate (GMP), again releasing Pi. researchgate.net This process is catalyzed by a class of enzymes known as nucleotidases. researchgate.net Some specialized GTPases, such as the human guanine nucleotide-binding protein-1 (hGBP1), are capable of hydrolyzing GTP not only to GDP but further to GMP in two successive steps. nih.govrsc.org

Further Breakdown to Guanine and Associated Metabolites

Following the production of GMP, the degradation pathway continues with the removal of the phosphate group from GMP by 5'-nucleotidases, yielding the nucleoside guanosine. mdpi.com Guanosine is then acted upon by purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond to release the free purine base, guanine, and ribose-1-phosphate. researchgate.net

Enzymatic Components: Nucleotidases, Ecto-NTPDase, Guanine Deaminase, Xanthine (B1682287) Oxidase

Several enzymes are critical for the complete catabolism of GTP and its derivatives:

Nucleotidases : This broad category of enzymes is responsible for the hydrolysis of nucleoside monophosphates, such as GMP, into their corresponding nucleosides (guanosine) and inorganic phosphate. researchgate.net

Ecto-NTPDases : Ecto-nucleoside triphosphate diphosphohydrolases (Ecto-NTPDases) are cell-surface enzymes that can hydrolyze extracellular GTP and GDP to GMP. researchgate.netnih.gov

Guanine Deaminase : This enzyme catalyzes the hydrolytic deamination of guanine, converting it into xanthine. researchgate.netmdpi.comwikipedia.org

Xanthine Oxidase : The final enzyme in this pathway, xanthine oxidase, catalyzes the oxidation of xanthine to uric acid, which is the end product of purine degradation in humans and is subsequently excreted. researchgate.net

Regulation of Intracellular this compound Levels and Pools

The intracellular concentration of GTP is meticulously regulated to meet the cell's metabolic and signaling needs without becoming toxic. This regulation occurs through a complex interplay of biosynthetic and catabolic pathways, as well as feedback mechanisms.

Intracellular GTP levels are maintained through a balance between the de novo synthesis and salvage pathways of purine biosynthesis, and the rates of GTP consumption and degradation. duke.edu Guanosine monophosphate reductase (GMPR) acts as a negative regulator by converting GMP back to inosine monophosphate (IMP), thereby diverting the flow away from GTP synthesis. duke.edunih.gov

Feedback inhibition plays a crucial role in regulating GTP biosynthesis. The end products of the purine synthesis pathway, including GMP, can inhibit key enzymes in the de novo pathway, thus preventing the overproduction of purine nucleotides. nih.gov Furthermore, the availability of substrates, such as PRPP, also influences the rate of both de novo and salvage synthesis.

Feedback Inhibition Mechanisms on this compound Synthesis

The biosynthesis of this compound (GTP) is a tightly regulated process, employing feedback inhibition to maintain cellular homeostasis. This mechanism ensures that the production of GTP is responsive to the cell's immediate needs, preventing wasteful overproduction. The end-product of the pathway, GMP, acts as a feedback inhibitor on inosine monophosphate dehydrogenase (IMPDH), the enzyme that catalyzes the first committed step in the conversion of inosine monophosphate (IMP) to GMP. When GMP levels are adequate, it binds to IMPDH, reducing its enzymatic activity and thereby slowing down the synthesis of further GMP. quora.comyoutube.com

This feedback loop is a crucial aspect of cellular metabolism, allowing for the dynamic control of nucleotide pools. The inhibition of IMPDH by GMP ensures that the precursor, IMP, can be diverted to the synthesis of adenosine monophosphate (AMP) when the cell has a sufficient supply of guanine nucleotides but is deficient in adenine (B156593) nucleotides, thus maintaining a balance between the two purine nucleotide pools. quora.com

Allosteric Regulation of Key Metabolic Enzymes

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site, inducing a conformational change that alters the enzyme's function. fiveable.mefiveable.me In the context of GTP biosynthesis, several key enzymes are subject to this form of regulation, allowing for rapid and reversible adjustments to metabolic flux in response to cellular signals. fiveable.me

One of the primary examples of allosteric regulation in this pathway is the inhibition of phosphofructokinase (PFK) by ATP. wikipedia.org Although ATP is a substrate for PFK, high concentrations of ATP act as an allosteric inhibitor, signaling that the cell has sufficient energy and slowing down glycolysis. wikipedia.org This is relevant to GTP synthesis as the precursors for the de novo purine biosynthetic pathway are derived from glycolysis.

Furthermore, the activity of enzymes can be modulated by various effector molecules that reflect the cell's metabolic state. fiveable.me This allows for the integration of signals from different metabolic pathways to coordinate cellular activities. fiveable.me Allosteric enzymes are often characterized by their multi-subunit structures and cooperative binding, which enables them to respond sensitively to small changes in the concentrations of regulatory molecules. fiveable.me

Reciprocal Regulation of IMP Dehydrogenase and GMP Reductase

The intracellular balance of adenine and guanine nucleotides is critical for normal cellular function and is maintained in part by the reciprocal regulation of inosine monophosphate dehydrogenase (IMPDH) and GMP reductase (GMPR). wikipedia.orgnih.gov IMPDH catalyzes the conversion of IMP to xanthosine monophosphate (XMP), the first committed step in the de novo synthesis of GMP. wikipedia.orgnih.gov Conversely, GMPR catalyzes the reductive deamination of GMP back to IMP. wikipedia.org

These two pathways are inversely regulated; conditions that favor the expression and activity of IMPDH tend to decrease the expression of GMPR. wikipedia.org For instance, during cell proliferation, there is an increased demand for GTP, leading to the upregulation of IMPDH activity. nih.gov In contrast, during differentiation, IMPDH activity often decreases while GMPR activity increases. nih.gov This reciprocal control ensures that the cell can efficiently manage its purine nucleotide pools, directing IMP towards GMP synthesis when needed and converting excess GMP back to IMP when the demand for guanine nucleotides is low. wikipedia.org

| Enzyme | Function | Regulation |

| IMP Dehydrogenase (IMPDH) | Catalyzes the conversion of IMP to XMP | Upregulated during cell proliferation; subject to feedback inhibition by GMP. quora.comnih.gov |

| GMP Reductase (GMPR) | Catalyzes the conversion of GMP to IMP | Upregulated during cell differentiation; its expression is often inverse to that of IMPDH. wikipedia.orgnih.gov |

Spatial and Temporal Compartmentalization of this compound Production

Recent research has revealed that the enzymes of the de novo purine biosynthetic pathway can assemble into a dynamic, multi-enzyme complex known as the purinosome. nih.govwikipedia.orgpsu.edu This complex is thought to facilitate the channeling of substrates between the enzymes of the pathway, increasing metabolic flux and protecting unstable intermediates. wikipedia.orgnih.gov The formation of the purinosome is a reversible process that is responsive to the cellular concentration of purines; the complex assembles when purine levels are low and disassembles when they are replenished. nih.govduke.edu

The purinosome is not randomly distributed within the cell but shows specific subcellular localization. psu.edu Studies have demonstrated that purinosomes can colocalize with mitochondria, suggesting a functional link between de novo purine synthesis and mitochondrial metabolism. nih.gov The formation and localization of these complexes are also dependent on the cell cycle, with the highest number of purinosome-containing cells observed in the G1 phase, a period of high demand for purine nucleotides. pnas.org This spatial and temporal organization of purine synthesis enzymes allows the cell to efficiently meet the fluctuating demands for nucleotides during different cellular processes. pnas.org

Evidence suggests that GTP production is not uniform throughout the cell but can be localized to specific subcellular compartments to meet the demands of particular cellular events. nih.govduke.edu This spatial regulation of GTP synthesis is crucial for processes that have a high requirement for this nucleotide, such as cell migration and invasion. nih.gov

For instance, studies have shown that enzymes involved in GTP synthesis, including IMPDH2 and GMP synthetase (GMPS), are enriched in the protrusions of invading cancer cells. nih.gov This localized production of GTP is thought to fuel the activity of Rho GTPases, which are key regulators of actin dynamics and cell motility. nih.gov The development of genetically encoded GTP sensors has allowed for the visualization of GTP gradients within living cells, revealing higher concentrations of GTP in the protrusions of migrating cells compared to the cell body. nih.govnih.gov This compartmentalization of GTP synthesis provides a mechanism for the precise spatial and temporal control of signaling pathways that are dependent on this nucleotide. nih.gov

Guanosine Pentaphosphate ((p)ppGpp)-Mediated Regulation of this compound Biosynthesis

In bacteria, the stringent response is a stress-tolerance mechanism mediated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively referred to as (p)ppGpp. nih.govwikipedia.org These "magic spot" nucleotides accumulate during periods of nutrient starvation and act as global regulators of gene expression and enzyme activity. wikipedia.orgijournals.cn

Guanosine Triphosphate Binding Proteins Gtpases As Molecular Switches

Core Mechanism of Guanosine (B1672433) Triphosphate Hydrolysis and Nucleotide Cycling

The functionality of GTPases as molecular switches is fundamentally dependent on their ability to bind to GTP and hydrolyze it to GDP and inorganic phosphate (B84403) (Pi). wikipedia.orgyoutube.com This process of GTP hydrolysis is not merely a means of energy production but rather a conformational switch that dictates the protein's ability to interact with downstream effector molecules. youtube.com The cycling between the GTP-bound and GDP-bound states is a tightly regulated process that forms the basis of their signaling capabilities.

The binding of GTP to a GTPase induces a conformational change that transitions the protein into its active or "on" state. wikipedia.orgyoutube.com In this conformation, the GTPase is capable of recognizing and binding to specific downstream effector proteins, thereby initiating a signaling cascade. researchgate.net Conversely, the hydrolysis of GTP to GDP reverts the GTPase to its inactive or "off" state. youtube.com In the GDP-bound form, the GTPase has a reduced affinity for its effectors, effectively terminating the signal. researchgate.net The cellular concentration of GTP is significantly higher than that of GDP, ensuring that once GDP dissociates, GTP is readily available to bind and reactivate the GTPase, pending regulatory signals. wikipedia.org

| State | Bound Nucleotide | Conformation | Interaction with Effectors |

| Active | Guanosine Triphosphate (GTP) | "On" | High affinity, initiates downstream signaling |

| Inactive | Guanosine Diphosphate (B83284) (GDP) | "Off" | Low affinity, terminates signaling |

The transition between the active and inactive states is primarily governed by significant conformational changes in two highly flexible regions of the GTPase known as Switch I and Switch II. mdpi.comnih.govnih.gov These regions undergo substantial rearrangement upon the exchange of GDP for GTP. researchgate.net In the GTP-bound state, the presence of the gamma-phosphate of GTP stabilizes the Switch I and Switch II regions in a conformation that is competent for effector binding. youtube.comnih.gov Following GTP hydrolysis and the release of the gamma-phosphate, these switch regions relax into a different conformation characteristic of the inactive state, which is unable to effectively bind to downstream targets. youtube.com These conformational changes are the physical basis of the molecular switch mechanism. wikipedia.org

| Region | Location | Role in GTPase Function | Conformational State (GTP-bound) | Conformational State (GDP-bound) |

| Switch I | Residues 32-38 (in Ras) | Effector binding, interaction with γ-phosphate of GTP. nih.govresearchgate.net | Ordered, stabilized for effector interaction. nih.gov | Disordered, reduced affinity for effectors. researchgate.net |

| Switch II | Residues 60-75 (in Ras) | Effector binding, GTP hydrolysis, interaction with γ-phosphate of GTP. nih.govresearchgate.net | Ordered, stabilized for effector interaction. nih.gov | Disordered, reduced affinity for effectors. researchgate.net |

GTPases possess an intrinsic, albeit generally slow, enzymatic activity to hydrolyze bound GTP to GDP. nih.govreactome.org This intrinsic GTPase activity serves as a built-in timer, ensuring that the signaling event is transient and will eventually be terminated. wikipedia.org The rate of intrinsic hydrolysis varies among different GTPases. nih.govresearchgate.net However, for most cellular processes, this intrinsic rate is too slow to facilitate the rapid and dynamic signaling required. youtube.com Consequently, the cell employs regulatory proteins to accelerate this process. wikipedia.org

Structural Basis of this compound Binding and Hydrolysis

The ability of GTPases to function as molecular switches is fundamentally rooted in the conserved architecture of their guanine (B1146940) nucleotide-binding domain, or G-domain. This domain possesses a highly specific three-dimensional structure tailored for the precise binding of this compound (GTP) and its subsequent hydrolysis to Guanosine Diphosphate (GDP).

Conserved G-Domain Topology and Motif Signatures (e.g., GXXXXGK, DXXG, NKXD)

The G-domain of most GTPases shares a common structural topology, typically consisting of a central six-stranded β-sheet surrounded by five α-helices. Embedded within this structure are several highly conserved amino acid sequence motifs, known as G-boxes, which are critical for nucleotide binding and hydrolysis. Three of the most important motifs are:

GXXXXGK(S/T): Referred to as the G1 motif or P-loop (phosphate-binding loop), this sequence is responsible for interacting with the α- and β-phosphates of the guanine nucleotide. The lysine (B10760008) (K) residue, in particular, plays a crucial role in coordinating the phosphate groups and a magnesium ion (Mg²⁺), which is essential for the hydrolysis reaction.

DXXG: This G3 motif, or Switch II region, is vital for both GTP hydrolysis and interaction with regulatory proteins. The aspartate (D) residue coordinates the Mg²⁺ ion, while the glycine (B1666218) (G) is crucial for the flexibility of the loop, allowing it to change conformation upon hydrolysis. pnas.org

NKXD: The G4 motif is the primary determinant of specificity for the guanine base over other nucleotides like adenine (B156593). nih.gov The asparagine (N) and aspartate (D) residues form specific hydrogen bonds with the guanine ring, ensuring that only guanosine nucleotides are bound with high affinity.

| Conserved Motif | Alternative Name | Primary Function in GTP Binding/Hydrolysis |

|---|---|---|

| GXXXXGK(S/T) | G1 / P-loop | Binds to the α- and β-phosphates of GTP/GDP; coordinates Mg²⁺ ion. |

| DXXG | G3 / Switch II | Coordinates Mg²⁺ ion; involved in GTP hydrolysis; conformational change. |

| NKXD | G4 | Confers specificity for the guanine base through hydrogen bonding. |

Molecular Interactions within this compound Binding Pockets

The high affinity and specificity of GTP binding are achieved through a synergistic combination of non-covalent interactions between the nucleotide and the amino acid residues lining the binding pocket. nih.gov

An extensive network of hydrogen bonds anchors the guanosine nucleotide within the G-domain. The guanine base itself can act as a donor for three hydrogen bonds (at the N1 and N2 positions) and an acceptor at three positions (N3, O6, and N7). nih.gov Specific residues, particularly within the NKXD motif, form direct hydrogen bonds with the edges of the guanine ring (e.g., with the O6 and N2 atoms), which is a key factor in distinguishing guanine from adenine. nih.gov Additionally, the ribose and phosphate groups of GTP form multiple hydrogen bonds with the P-loop and other residues, often mediated by structured water molecules that bridge interactions between the protein and the nucleotide. nih.govnih.gov

Beyond hydrogen bonding, other non-covalent forces play a significant role in stabilizing the GTP-protein complex. nih.gov

Cation-π Interactions: These are strong, noncovalent interactions that occur between a positively charged ion (cation) and the electron-rich face of a π system, such as an aromatic ring. nih.govwikipedia.org In the GTP binding pocket, the electron-rich guanine ring can interact favorably with the positively charged side chains of lysine (Lys) or arginine (Arg) residues, providing substantial electrostatic stabilization. nih.govnih.gov

| Interaction Type | Description | Contributing Residues/Moieties |

|---|---|---|

| Hydrogen Bonding | Direct or water-mediated polar interactions. | Guanine (N1, N2, O6, N7), Ribose, Phosphates; NKXD motif, P-loop. |

| Cation-π Interaction | Electrostatic attraction between a cation and an electron-rich π system. | Guanine ring (π system); Lysine, Arginine (cations). |

| π-π Stacking | Stacking of aromatic rings. | Guanine ring; Phenylalanine, Tyrosine, Tryptophan. |

Conformational Dynamics of Switch Regions in Nucleotide-Bound States

The core of the GTPase molecular switch mechanism lies in the distinct conformations adopted by the protein when bound to GTP versus GDP. These conformational changes are largely confined to two flexible loop regions known as Switch I (which includes the G2 motif) and Switch II (the G3 motif, DXXG). pnas.orgnih.gov

When GTP is bound, the presence of the terminal γ-phosphate induces a specific conformation in the Switch I and Switch II regions. pnas.org These regions become ordered and fold over the nucleotide, creating a compact, "active" or "ON" state. wikipedia.orgnih.gov This active conformation exposes binding sites for downstream effector proteins, allowing the GTPase to transmit signals.

Upon hydrolysis of GTP to GDP, the γ-phosphate is released. The loss of this key interaction causes the Switch I and Switch II regions to relax into a different, "inactive" or "OFF" state. pnas.orgnih.gov In this conformation, the affinity for effector proteins is dramatically reduced, thereby terminating the signal. wikipedia.org This dynamic cycling between two distinct structural states, driven by GTP binding and hydrolysis, is the fundamental principle that allows GTPases to function as highly regulated molecular switches in a vast array of cellular processes. nih.gov

Classification and Functional Diversity of Guanosine Triphosphatease Superfamilies

This compound (GTP) binding proteins, collectively known as GTPases, represent a large and diverse superfamily of hydrolase enzymes that act as molecular switches in a vast array of fundamental cellular processes. wikipedia.org These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state. nih.govnih.gov This cycling is tightly regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs), which promote the exchange of Guanosine Diphosphate (GDP) for GTP, thereby activating the GTPase, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to its inactivation. wikipedia.orgnih.gov The conformational changes between the active and inactive states allow GTPases to interact with and modulate the activity of downstream effector proteins, thus transducing signals and orchestrating complex cellular events. wikipedia.org

Based on their structure and function, the GTPase superfamily is broadly divided into two main classes: the heterotrimeric G proteins and the small GTPases of the Ras superfamily. wikipedia.org

Heterotrimeric G Proteins in Signal Transduction

Heterotrimeric G proteins are complex macromolecules composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). nih.govwikipedia.org They are key transducers of signals from G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that respond to a wide variety of extracellular stimuli, including hormones, neurotransmitters, and sensory signals like light and smell. nih.govoup.comoup.com

In its inactive state, the Gα subunit is bound to GDP and forms a stable complex with the Gβγ dimer at the inner surface of the plasma membrane. nih.govpressbooks.pub Upon activation by a ligand-bound GPCR, the receptor acts as a GEF, catalyzing the exchange of GDP for GTP on the Gα subunit. wikipedia.orgpressbooks.pub This exchange triggers a conformational change in Gα, causing it to dissociate from both the receptor and the Gβγ dimer. wikipedia.orgnih.gov The liberated Gα-GTP and Gβγ subunits are then free to interact with and regulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signaling events. wikipedia.orgoup.com The signaling is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, a process that can be accelerated by RGS (Regulator of G protein signaling) proteins, which act as GAPs. wikipedia.org The resulting Gα-GDP then reassociates with a Gβγ dimer, returning the system to its inactive state. wikipedia.orgnih.gov

There are several families of Gα subunits (e.g., Gαs, Gαi/o, Gαq/11, and Gα12/13), each coupling to different receptors and regulating distinct effector pathways, which underscores the diversity of signals that these proteins can transduce. wikipedia.orgwikipedia.org

Small Guanosine Triphosphateases (Ras Superfamily)

The Ras superfamily is composed of small (~21 kDa) monomeric GTPases that regulate an astonishing diversity of cellular activities, including cell proliferation, cytoskeletal organization, and vesicle transport. nih.govwikipedia.orgnih.gov This superfamily is divided into several major families based on their structure and function: Ras, Rho, Rab, and Arf/Sar. wikipedia.orgcytoskeleton.com Like their heterotrimeric counterparts, these small GTPases function as molecular switches, cycling between active GTP-bound and inactive GDP-bound states. nih.gov

The Ras subfamily, the first to be identified, is primarily involved in regulating cell proliferation, differentiation, and survival through pathways like the Raf/ERK signaling cascade. wikipedia.orgcytoskeleton.com The identification of mutationally activated Ras genes in human cancers in 1982 spurred intensive research into the entire superfamily. nih.gov These proteins act as crucial nodes in signaling networks, relaying signals from receptor tyrosine kinases to the nucleus to control gene expression.

The Rho (Ras homolog) family of GTPases are central regulators of the actin cytoskeleton, cell polarity, and cell migration. wikipedia.orgnih.gov The three most extensively studied members of this subfamily are RhoA, Rac1, and Cdc42, each controlling the formation of distinct cytoskeletal structures. wikipedia.orgqiagen.combiologists.com

RhoA is primarily associated with the formation of contractile actin-myosin filaments known as stress fibers and the assembly of focal adhesions, which are crucial for cell adhesion and contraction. bohrium.comnih.gov

Rac1 activation leads to the polymerization of actin at the cell periphery, resulting in the formation of lamellipodia (sheet-like protrusions) and membrane ruffles, which are essential for cell protrusion and movement. biologists.combohrium.com

Cdc42 triggers the formation of filopodia, which are thin, finger-like projections that cells use to probe their environment. bohrium.comcytoskeleton.com

The coordinated and often antagonistic activities of these Rho GTPases are critical for directed cell migration, a process fundamental to development, immune response, and wound healing. nih.gov

| Rho Subfamily Member | Primary Cellular Function | Key Regulated Cytoskeletal Structure |

|---|---|---|

| RhoA | Regulates cell shape, contraction, and adhesion. wikipedia.orgnih.gov | Actin stress fibers and focal adhesions. bohrium.comnih.gov |

| Rac1 | Controls cell protrusion and migration. qiagen.com | Lamellipodia and membrane ruffles. biologists.combohrium.com |

| Cdc42 | Establishes cell polarity and directs migration. wikipedia.orgcytoskeleton.com | Filopodia. bohrium.com |

The Rab family is the largest subfamily of small GTPases, with approximately 70 members identified in humans. nih.govwikipedia.org Rab proteins are master regulators of intracellular membrane trafficking, ensuring the specificity and directionality of vesicle transport between different cellular compartments. nih.govnih.govguidetopharmacology.org

Each Rab protein is typically associated with a specific organelle or transport vesicle, where it recruits effector proteins, such as tethering factors and motor proteins, to facilitate vesicle budding, transport along the cytoskeleton, and fusion with the correct target membrane. nih.govwikipedia.orgyoutube.com For instance, Rab5 is localized to early endosomes and mediates endocytosis, while other Rabs regulate transport pathways through the endoplasmic reticulum, Golgi apparatus, and exocytosis to the plasma membrane. nih.govoup.com This "address label" system is crucial for maintaining the identity and function of cellular organelles. wikipedia.org

| Rab GTPase Example | Primary Location | Key Function in Vesicular Trafficking |

|---|---|---|

| Rab1 | Endoplasmic Reticulum and Golgi | Regulates transport from the ER to the Golgi. nih.gov |

| Rab5 | Early Endosomes, Plasma Membrane | Mediates endocytosis and endosome fusion. nih.gov |

| Rab7 | Late Endosomes, Lysosomes | Regulates transport to lysosomes. oup.com |

| Rab11 (RabA in plants) | Recycling Endosomes | Controls recycling of receptors to the plasma membrane. oup.com |

The ADP-ribosylation factor (Arf) and Secretion-associated and Ras-related (Sar) proteins constitute another critical family of small GTPases involved in membrane trafficking. nih.govnih.gov Their primary role is to initiate the formation of transport vesicles by recruiting coat protein complexes (COPs) to the membrane of a donor organelle. researchgate.netnih.gov

Sar1 specifically initiates the assembly of the COPII coat at the endoplasmic reticulum, which mediates the anterograde transport of newly synthesized proteins and lipids to the Golgi apparatus. nih.govnih.govnus.edu.sg

Arf proteins , such as ARF1, are responsible for recruiting the COPI coat for retrograde transport from the Golgi back to the ER and also play roles in recruiting clathrin and other adaptor proteins for transport vesicles budding from the Golgi and endosomes. nih.govnus.edu.sgmdpi.com

Upon binding GTP, Arf/Sar proteins undergo a conformational change that exposes an N-terminal amphipathic helix, which inserts into the donor membrane, anchoring the protein and initiating the recruitment of the coat machinery. nih.govnih.govresearchgate.net

Ran Subfamily

The Ran (Ras-related nuclear protein) subfamily is a unique member of the Ras superfamily of small GTPases, primarily involved in the regulation of nucleocytoplasmic transport of proteins and RNA through the nuclear pore complex. nih.gov Unlike many other small GTPases, Ran is not anchored to membranes and is predominantly located in the nucleus. nih.gov The spatial separation of its key regulators, with the GEF, Regulator of Chromosome Condensation 1 (RCC1), being chromatin-bound within the nucleus and the Ran GTPase Activating Protein (RanGAP) located in the cytoplasm, creates a steep concentration gradient of Ran-GTP across the nuclear envelope. nih.gov This gradient is central to its function.

In nuclear import, importins bind their cargo in the cytoplasm and move through the nuclear pore complex. Inside the nucleus, the high concentration of Ran-GTP leads to its binding to the importin, causing the release of the cargo. nih.gov Conversely, for nuclear export, exportins form a ternary complex with their cargo and Ran-GTP within the nucleus. nih.gov This complex is then transported to the cytoplasm, where RanGAP stimulates GTP hydrolysis, leading to the dissociation of the complex and release of the cargo. nih.gov

Beyond its role in nucleocytoplasmic transport, the Ran subfamily is also critically involved in several aspects of mitosis. It plays a key role in mitotic spindle assembly, nuclear envelope formation, and the regulation of microtubule dynamics. nih.govanu.edu.au

| Feature | Description |

| Primary Function | Regulation of nucleocytoplasmic transport of macromolecules. |

| Key Regulators | RCC1 (nuclear GEF), RanGAP (cytoplasmic GAP). |

| Mechanism | A Ran-GTP/Ran-GDP gradient across the nuclear envelope drives the directionality of transport. |

| Other Functions | Mitotic spindle assembly, nuclear envelope formation, microtubule dynamics. |

Other Small Guanosine Triphosphatease Subfamilies (e.g., Rad, Rap, Rheb, Rit, Miro)

Beyond the more extensively studied subfamilies, a diverse array of other small GTPases plays crucial roles in various cellular processes.

Rad Subfamily: The Rad (Ras associated with diabetes) GTPase is the founding member of the RGK (Rad, Rem, Rem2, and Gem/Kir) family. rupress.org While initially identified for its association with type II diabetes and its role in regulating cardiac voltage-gated Ca2+ channels, recent research has uncovered its essential function in bone homeostasis. rupress.orgyoutube.com Studies in mice have shown that the absence of Rad leads to decreased bone mass and an increase in bone marrow adipose tissue. rupress.org

Rap Subfamily: Rap GTP-binding proteins, also known as Ras-related proteins, share significant structural similarity with Ras proteins. nih.gov However, they often act as antagonists to Ras signaling. nih.gov Rap proteins can competitively bind to Ras effectors, such as Raf kinases, thereby inhibiting the mitogenic signals transduced by Ras. nih.gov This antagonistic relationship highlights the intricate balance of signaling pathways within the cell.

Rheb Subfamily: The Ras homolog enriched in brain (Rheb) is a critical activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. cam.ac.uknih.gov In its GTP-bound state, Rheb directly interacts with and activates mTORC1, which is typically located on the lysosomal surface. cam.ac.ukfrontiersin.org The activity of Rheb is negatively regulated by the tuberous sclerosis complex (TSC), which functions as a GAP for Rheb. nih.gov Dysregulation of the Rheb-mTORC1 pathway is implicated in various diseases, including cancer and tuberous sclerosis. frontiersin.org

Rit Subfamily: The Rit (Ras-related protein which interacted with calmodulin) subfamily of GTPases is primarily expressed in neurons and plays a significant role in neuronal differentiation, morphology, and survival. nih.govnih.gov Rit, the founding member, along with the closely related Rin, is involved in signaling pathways that promote neurite outgrowth. nih.gov Their activation kinetics are prolonged compared to the transient activation of Ras. nih.gov Dysregulation of Rit and Rin signaling has been genetically linked to several neurological and psychiatric disorders, including Parkinson's disease, autism, and schizophrenia. nih.govnih.gov

Miro Subfamily: Miro GTPases are atypical Rho GTPases that are localized to the outer mitochondrial membrane and are essential regulators of mitochondrial trafficking and dynamics. They act as a crucial component of a motor complex that facilitates the transport of mitochondria along microtubules. This process is vital for maintaining neuronal health, where mitochondria need to be transported over long distances in axons and dendrites. Altered Miro function has been associated with neurodegenerative diseases such as Parkinson's and Amyotrophic Lateral Sclerosis (ALS).

| Subfamily | Key Functions |

| Rad | Regulation of cardiac voltage-gated Ca2+ channels, bone homeostasis. |

| Rap | Antagonizes Ras signaling pathways. |

| Rheb | Activates the mTORC1 signaling pathway, regulating cell growth and proliferation. |

| Rit | Regulates neuronal differentiation, morphology, and survival. |

| Miro | Mediates mitochondrial transport along microtubules. |

Protein-Synthesizing Guanosine Triphosphateases (Translational Factors)

Protein synthesis, or translation, is a highly regulated and energy-intensive process that relies on a specialized set of GTPases known as translational factors. nih.gov These factors utilize the energy derived from GTP hydrolysis to ensure the accuracy and efficiency of the different phases of translation: initiation, elongation, and termination. nih.govyoutube.com The ribosome itself can act as a GAP for these translational GTPases, stimulating their GTPase activity at specific stages of the translation cycle. nih.gov

Initiation Factors: In bacteria, Initiation Factor 2 (IF2), a GTPase, is responsible for recruiting the initiator fMet-tRNAfMet to the P-site of the small ribosomal subunit. nih.govlibretexts.org In eukaryotes, the equivalent factor is eIF2, which forms a ternary complex with GTP and the initiator Met-tRNAiMet, delivering it to the 40S ribosomal subunit. nih.gov The hydrolysis of GTP by these factors is a crucial checkpoint for the correct assembly of the translation initiation complex. libretexts.orgnih.gov

Elongation Factors: During the elongation phase, GTPases play a critical role in both the delivery of aminoacyl-tRNAs and the translocation of the ribosome. In bacteria, Elongation Factor-Tu (EF-Tu), in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA and delivers it to the A-site of the ribosome. nih.govquora.com A correct codon-anticodon match triggers GTP hydrolysis by EF-Tu, leading to its release and the accommodation of the aminoacyl-tRNA in the A-site. nih.govnih.gov Following peptide bond formation, Elongation Factor-G (EF-G) binds to the ribosome and hydrolyzes GTP to facilitate the translocation of the ribosome along the mRNA, moving the peptidyl-tRNA from the A-site to the P-site. quora.comfrontiersin.org

Termination Factors: In the termination phase, Release Factor 3 (RF3) in bacteria, a GTPase, facilitates the dissociation of the class I release factors (RF1 and RF2) from the ribosome after the nascent polypeptide has been released. libretexts.org

| Factor (Bacterial) | Phase | Function |

| IF2 | Initiation | Recruits initiator fMet-tRNAfMet to the small ribosomal subunit. |

| EF-Tu | Elongation | Delivers aminoacyl-tRNA to the ribosomal A-site. |

| EF-G | Elongation | Catalyzes the translocation of the ribosome along the mRNA. |

| RF3 | Termination | Promotes the dissociation of release factors from the ribosome. |

Large Guanosine Triphosphateases (e.g., Dynamin, Guanylate Binding Proteins)

In addition to the small GTPases of the Ras superfamily, there exists a class of large GTPases that are involved in a variety of cellular processes, often related to membrane dynamics and host defense.

Dynamin: Dynamin is a large GTPase that plays an essential role in membrane fission events, most notably in clathrin-mediated endocytosis. cam.ac.uknih.gov It assembles into helical polymers at the necks of budding vesicles. ynu.edu.cn The hydrolysis of GTP by dynamin is thought to induce a conformational change that generates the mechanical force required to constrict and ultimately sever the vesicle from the parent membrane. cam.ac.uknih.gov This mechanochemical function is critical for the recycling of synaptic vesicles and the uptake of nutrients and signaling molecules. nih.gov

Guanylate Binding Proteins (GBPs): Guanylate binding proteins are a family of large, interferon-inducible GTPases that belong to the dynamin superfamily. nih.govnih.gov They play a crucial role in cell-autonomous immunity against intracellular pathogens, including bacteria, protozoa, and viruses. nih.gov Upon infection, GBPs are recruited to the membranes of pathogen-containing vacuoles or directly to the pathogens themselves. nih.gov They are thought to mediate the destruction of these pathogens by disrupting their membranes. id-ea.org Some GBPs can also act as pathogen sensors, leading to the activation of inflammatory signaling pathways, such as the inflammasome. anu.edu.au A unique feature of GBPs is their ability to hydrolyze GTP to both GDP and GMP. nih.gov

| Large GTPase | Primary Function |

| Dynamin | Mediates membrane fission, particularly during endocytosis. |

| Guanylate Binding Proteins (GBPs) | Mediate cell-autonomous immunity against intracellular pathogens. |

Roles of Guanosine Triphosphate in Essential Cellular Processes

Guanosine (B1672433) Triphosphate in Signal Transduction Pathways

Signal transduction is the process by which a cell converts an extracellular signal into a specific cellular response. GTP is essential to this process, particularly in pathways involving G-proteins, where it acts as a molecular switch. wikipedia.org

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. nih.gov The activation of these pathways is critically dependent on GTP.

In its inactive state, the associated heterotrimeric G protein (composed of α, β, and γ subunits) is bound to Guanosine Diphosphate (B83284) (GDP) at the α subunit. nih.govnih.gov Upon ligand binding to the GPCR, the receptor undergoes a conformational change, which in turn acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gα subunit. nih.gov This GEF activity facilitates the release of GDP and the binding of GTP. nih.govnih.gov

The binding of GTP to the Gα subunit induces another conformational change, causing its dissociation from the Gβγ dimer and the receptor. nih.gov The now active, GTP-bound Gα subunit and the free Gβγ dimer can then interact with and regulate downstream effector proteins, initiating a signaling cascade. nih.gov The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, leading to the reassociation of the Gα subunit with the Gβγ dimer and returning the G protein to its inactive state. nih.gov

| Component | State | Bound Nucleotide | Activity |

| Gα subunit | Inactive | GDP | Bound to Gβγ and GPCR |

| Gα subunit | Active | GTP | Dissociated from Gβγ and GPCR, modulates effectors |

Upon activation by GTP-bound G proteins, effector enzymes generate intracellular second messengers, which are small molecules that propagate and amplify the initial signal within the cell. thoracickey.comwikipedia.org The production of several key second messengers is directly or indirectly dependent on GTP.

One of the most well-studied second messenger systems involves adenylyl cyclase, an enzyme that, when activated by a stimulatory Gα subunit (Gαs), converts ATP to cyclic adenosine (B11128) monophosphate (cAMP). thoracickey.com Conversely, an inhibitory Gα subunit (Gαi) can inhibit adenylyl cyclase. Another crucial second messenger, cyclic guanosine monophosphate (cGMP), is synthesized from GTP by the enzyme guanylate cyclase. bmglabtech.compressbooks.pub

Furthermore, another class of G proteins (Gαq) activates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). wikipedia.org These molecules go on to modulate calcium levels and activate protein kinase C, respectively. wikipedia.orgauctoresonline.org

| Second Messenger | Precursor | Synthesizing Enzyme | Activating G-Protein Subclass (Example) |

| cyclic AMP (cAMP) | ATP | Adenylyl Cyclase | Gαs (stimulatory), Gαi (inhibitory) |

| cyclic GMP (cGMP) | GTP | Guanylate Cyclase | Activated by nitric oxide or natriuretic peptides |

| Inositol Triphosphate (IP3) | PIP2 | Phospholipase C | Gαq |

| Diacylglycerol (DAG) | PIP2 | Phospholipase C | Gαq |

The GTP-bound, or "on," state of G-proteins and small GTPases (like Ras) is the active conformation that allows these proteins to interact with and regulate their specific downstream effectors. nih.govjenabioscience.com The binding of GTP induces a conformational change, particularly in regions known as Switch I and Switch II, which creates a binding site for effector proteins. nih.gov

For instance, in the Ras signaling pathway, GTP-bound Ras can activate a cascade of protein kinases, such as the RAF-MEK-ERK pathway, which is crucial for regulating cell proliferation, differentiation, and survival. nih.gov The duration and strength of the downstream signal are determined by the lifetime of the GTP-bound state. This is regulated by GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of the G-protein, promoting the hydrolysis of GTP to GDP and thus terminating the signal. nih.gov

Research has shown that the conformation of key residues, such as Tyr32 in KRAS, is significantly influenced by whether GTP or GDP is bound. In the active, GTP-bound state, this residue becomes more rigid and is linked to the γ-phosphate of GTP, an arrangement that is crucial for the protein's interaction with its effectors and for its intrinsic hydrolytic activity. nih.govrsc.org

Guanosine Triphosphate in Protein Synthesis (Translation)

Protein synthesis, or translation, is an energy-intensive process that requires both ATP and GTP. GTP, in particular, plays a critical role in ensuring the accuracy and efficiency of the initiation and elongation stages of translation. wikipedia.orgquora.com

The initiation of translation in both prokaryotes and eukaryotes is a complex process involving the assembly of the ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (tRNA) at the start codon. This process is guided by several initiation factors (IFs), and the function of some of these key factors is directly dependent on GTP. nih.gov

In prokaryotes, Initiation Factor 2 (IF2) is a GTPase that is essential for the binding of the initiator fMet-tRNA to the 30S ribosomal subunit. nih.gov IF2, in its GTP-bound state, facilitates the rapid association of the 30S and 50S ribosomal subunits to form the 70S initiation complex. nih.gov The subsequent hydrolysis of this GTP is necessary for the release of IF2 from the ribosome, allowing the elongation phase to begin. nih.gov

In eukaryotes, the process is more complex and involves eukaryotic Initiation Factor 2 (eIF2). eIF2 is a heterotrimeric G-protein that, when bound to GTP, forms a ternary complex with the initiator Met-tRNAiMet. wikipedia.orgyoutube.com This ternary complex is then recruited to the 40S ribosomal subunit to form the 43S preinitiation complex. wikipedia.org Upon recognition of the start codon on the mRNA, a GTPase-activating protein (eIF5) promotes the hydrolysis of GTP on eIF2. wikipedia.org This GTP hydrolysis leads to a conformational change and the release of eIF2-GDP from the ribosome, which is a critical step for the joining of the 60S ribosomal subunit to form the functional 80S ribosome. wikipedia.org For eIF2 to participate in another round of initiation, the GDP must be exchanged for GTP, a reaction catalyzed by the guanine nucleotide exchange factor eIF2B. wikipedia.org

| Initiation Factor | Organism | Function | GTP Role |

| IF2 | Prokaryotes | Binds initiator tRNA to the small ribosomal subunit and promotes large subunit joining. | GTP binding is required for its function; GTP hydrolysis is necessary for its release. |

| eIF2 | Eukaryotes | Forms a ternary complex with initiator tRNA and GTP, bringing it to the small ribosomal subunit. | GTP binding is essential for forming the ternary complex; GTP hydrolysis is a key step in initiation complex assembly and factor release. |

This compound-Dependent Initiation of Translation

Ribosomal Subunit Assembly and Initiator tRNA Positioning

This compound (GTP) plays a critical role in the initiation of protein synthesis, specifically in the correct assembly of ribosomal subunits and the precise positioning of the initiator tRNA. This process is mediated by initiation factors that utilize the energy derived from GTP hydrolysis. In eukaryotes, the initiation factor eIF2 forms a ternary complex with GTP and the initiator methionyl-tRNA (Met-tRNAiMet) wikipedia.org. This complex then binds to the small 40S ribosomal subunit to form the 43S preinitiation complex wikipedia.org. The 43S complex scans the messenger RNA (mRNA) for the start codon (AUG). Upon recognition of the start codon, another GTPase-activating protein, eIF5, promotes the hydrolysis of GTP by eIF2 wikipedia.org. This hydrolysis event leads to the release of eIF2-GDP, which locks the initiator tRNA in the P-site of the small ribosomal subunit wikipedia.org.

Following the positioning of the initiator tRNA, the large 60S ribosomal subunit joins the complex to form the complete 80S initiation complex, a step that also requires GTP. The eukaryotic initiation factor eIF5B, a homolog of the bacterial initiation factor IF2, facilitates this subunit joining nih.govresearchgate.netpnas.org. eIF5B binds GTP and promotes the association of the 60S subunit nih.govresearchgate.net. The subsequent hydrolysis of GTP by eIF5B is essential for its release from the assembled 80S ribosome, rendering the ribosome competent to begin the elongation phase of protein synthesis nih.govresearchgate.netnih.gov. Therefore, eukaryotic translation initiation involves at least two crucial GTP-dependent steps, one catalyzed by eIF2 for initiator tRNA placement and a second by eIF5B for ribosomal subunit joining nih.govpnas.org. In bacteria, the process is analogous, with the initiation factor IF2, in its GTP-bound state, being responsible for delivering the initiator fMet-tRNAfMet to the 30S ribosomal subunit and promoting the formation of the 70S ribosome nih.gov.

This compound-Driven Elongation of Polypeptide Chains

The elongation phase of translation, where the polypeptide chain is synthesized, is a highly dynamic and energy-dependent process. GTP is the primary energy source driving the key events of this cycle: the delivery of the correct aminoacyl-tRNA to the ribosome and the subsequent translocation of the ribosome along the mRNA. This ensures that protein synthesis is not only rapid but also remarkably accurate. In bacteria, the elongation cycle proceeds at a rate of 15 to 20 amino acids added per second, while in eukaryotes, the rate is approximately two amino acids per second wikipedia.org. This process is facilitated by a set of proteins known as elongation factors, which utilize GTP hydrolysis to orchestrate the conformational changes necessary for the cycle to proceed nih.gov.

Aminoacyl-tRNA Binding to Ribosomal A-site

The correct aminoacyl-tRNA (aa-tRNA) is delivered to the acceptor (A) site of the ribosome by an elongation factor in a GTP-dependent manner nih.gov. In prokaryotes, this factor is Elongation Factor-Tu (EF-Tu) nih.govbionity.com. EF-Tu, a G-protein, first binds to a molecule of GTP, which induces a conformational change that allows it to form a ternary complex with a charged aa-tRNA bionity.combiocyclopedia.com. This EF-Tu•GTP•aa-tRNA complex then binds to the A-site of the ribosome nih.gov.

Upon binding, if the anticodon of the tRNA correctly pairs with the mRNA codon in the decoding center of the small ribosomal subunit, the ribosome stimulates the intrinsic GTPase activity of EF-Tu nih.govwikipedia.orgnih.gov. The hydrolysis of GTP to Guanosine Diphosphate (GDP) and inorganic phosphate (B84403) (Pi) triggers a significant conformational change in EF-Tu bionity.comwikipedia.org. This change drastically lowers EF-Tu's affinity for the aa-tRNA and the ribosome, leading to its dissociation from the complex bionity.comwikipedia.orgnih.gov. The release of the EF-Tu•GDP complex allows the now correctly positioned aa-tRNA to fully accommodate into the A-site, a process known as accommodation, making its amino acid available for peptide bond formation quora.comoup.com. The hydrolysis of GTP is therefore a critical step that ensures the fidelity of translation and allows for the release and subsequent recycling of EF-Tu nih.gov. In eukaryotes, the homologous factor eEF1A (or eEF1α) performs the same function researchgate.netyoutube.com.

Ribosome Translocation and Energy Coupling

After the peptide bond is formed, the ribosome must move one codon down the mRNA to prepare for the next cycle. This movement, known as translocation, is another critical step powered by GTP hydrolysis. In this process, the peptidyl-tRNA moves from the A-site to the P-site (peptidyl site), and the deacylated tRNA moves from the P-site to the E-site (exit site) pnas.org. This complex rearrangement is catalyzed by a second elongation factor: EF-G in prokaryotes and its homolog eEF2 in eukaryotes wikipedia.orgnih.govbionity.com.